

# Biocompatibility of Squalane in Subcutaneous Injections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Squalane**, the hydrogenated and more stable form of squalene, is a saturated triterpene hydrocarbon that is gaining significant interest as a vehicle for the subcutaneous delivery of drugs and as a component of vaccine adjuvants. Its biocompatibility, low toxicity, and ability to form stable nanoemulsions make it an attractive excipient for parenteral administration.[1][2][3] This technical guide provides an in-depth analysis of the biocompatibility of **squalane** for subcutaneous applications, focusing on local tissue responses, cellular and molecular mechanisms, and key experimental methodologies for its evaluation. While much of the in-vivo research has been conducted on squalene-based emulsions, such as MF59 and its analogue AddaVax, this guide will extrapolate and present data relevant to **squalane** wherever possible, noting its potentially slightly higher reactogenicity compared to squalene.[4]

# Physicochemical Properties and Biocompatibility Overview

**Squalane** (C<sub>30</sub>H<sub>62</sub>) is derived from the hydrogenation of squalene (C<sub>30</sub>H<sub>50</sub>). This process removes the double bonds, resulting in a fully saturated molecule that is not prone to autoxidation, giving it superior stability for pharmaceutical formulations.[2][5] It is a non-irritating, non-allergenic lipid with low toxicity by various routes of administration.[1] Its biocompatibility stems from its similarity to a natural component of human sebum, allowing it to



be well-tolerated by the body.[3] When used in subcutaneous injections, **squalane** is generally associated with minimal tissue reaction.[4]

# Local Tissue Response to Subcutaneous Squalane Injection

Subcutaneous injection of **squalane**-based formulations elicits a transient and localized inflammatory response, which is a normal physiological reaction to foreign material. This response is a critical aspect of its adjuvant activity in vaccines and a key consideration for its use as a drug delivery vehicle.

## **Histopathological Findings**

Histological evaluation of the injection site is a primary method for assessing local tolerance. Following subcutaneous injection of oil-in-water emulsions containing squalene (such as AddaVax), a predictable sequence of events occurs. Initially, there is a thickening of the skin, which is attributed to an influx of immune cells.[6][7] Histopathological analysis of skin sections typically reveals a well-defined area of inflammation that resolves over time. Key observations include:

- Cellular Infiltration: A rapid recruitment of neutrophils, followed by monocytes and macrophages.[6][7]
- Edema: Mild to moderate fluid accumulation in the subcutaneous tissue.
- Foreign Body Reaction: In some cases, particularly with larger volumes or more viscous formulations, a classic foreign body response with the formation of a transient nodule may be observed.[8]

These reactions are generally considered mild and self-limiting. Studies have shown that **squalane** and squalene emulsions result in reduced tissue reaction, faster healing, and smaller scarring compared to mineral oil-based emulsions.[4]

### **Quantitative Data from Preclinical Studies**

The following tables summarize quantitative data from studies evaluating the biocompatibility of **squalane** and related squalene emulsions.



Table 1: In Vitro Cytotoxicity of **Squalane** on Human Dermal Fibroblasts

| Squalane Concentration | Cell Viability (%) vs.<br>Control        | Statistical Significance |  |
|------------------------|------------------------------------------|--------------------------|--|
| 0.005%                 | Not significantly different from control | N/A                      |  |
| 0.01%                  | Not significantly different from control | N/A                      |  |
| 0.015%                 | Not significantly different from control | N/A                      |  |
| 0.02%                  | 78%                                      | p < 0.05                 |  |
| 0.025%                 | 74%                                      | p < 0.05                 |  |

Source: Adapted from **Squalane** as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast.[9]

Table 2: Immune Cell Recruitment in Mouse Skin After Subcutaneous Injection of a Squalene-Based Emulsion (AddaVax)

| Time Post-Injection | Neutrophils<br>(cells/mm²) | Monocytes<br>(cells/mm²) | Dendritic Cells<br>(cells/mm²) |
|---------------------|----------------------------|--------------------------|--------------------------------|
| 2 hours             | ~1500                      | ~500                     | ~100                           |
| 12 hours            | ~2500                      | ~1500                    | ~50                            |
| 24 hours            | ~1500                      | ~2000                    | ~75                            |
| 7 days              | Baseline levels            | Baseline levels          | Baseline levels                |

Source: Data extrapolated from graphical representations in "Immunological dynamics after subcutaneous immunization with a squalene-based oil-in-water adjuvant".[6][7]

Table 3: Serum Cytokine Levels in Mice 24 Hours After Subcutaneous Injection with a Squalene-Based Emulsion (AddaVax)



| Cytokine | Concentration<br>(pg/mL) - Adjuvant<br>Group | Concentration<br>(pg/mL) - Control<br>Group | Fold Increase |
|----------|----------------------------------------------|---------------------------------------------|---------------|
| IL-6     | ~1500                                        | <100                                        | >15x          |
| TNF-α    | ~500                                         | <50                                         | >10x          |
| IL-12    | ~250                                         | <20                                         | >12.5x        |
| IL-1β    | ~100                                         | <20                                         | >5x           |

Source: Data extrapolated from graphical representations in "Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway".[10]

# Molecular Mechanisms of Squalane-Induced Immune Response

The biocompatibility and adjuvant effect of **squalane**-based emulsions are intrinsically linked to their interaction with the innate immune system. The subcutaneous injection triggers a cascade of signaling events that orchestrate the local inflammatory response and subsequent adaptive immunity.

## **Signaling Pathways**

Two key signaling pathways have been identified as crucial for the immune response to squalene-based adjuvants: the MyD88-dependent pathway and the RIPK3-mediated necroptosis pathway.

MyD88-Dependent Pathway: Myeloid differentiation primary response 88 (MyD88) is an adaptor protein used by most Toll-like receptors (TLRs) to initiate a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, which are essential for recruiting immune cells to the injection site. While squalene emulsions do not directly activate TLRs, the MyD88 pathway is required for optimal antibody responses, suggesting an indirect activation mechanism.[10]







RIPK3-Mediated Necroptosis: Receptor-interacting serine/threonine-protein kinase 3
 (RIPK3) is a key regulator of necroptosis, a form of programmed cell death. Squalene-based emulsions can induce RIPK3-dependent necroptosis in macrophages at the injection site and in the draining lymph nodes. The release of damage-associated molecular patterns (DAMPs) from these dying cells creates a highly immuno-stimulatory microenvironment that is critical for the induction of robust CD8+ T cell responses.[10]

# **Signaling Pathway Diagrams**





Click to download full resolution via product page

MyD88-Dependent Signaling Pathway





Click to download full resolution via product page

RIPK3-Mediated Necroptosis Pathway



# **Detailed Experimental Protocols**

A thorough evaluation of **squalane**'s biocompatibility requires a multi-faceted approach, employing a range of in vitro and in vivo assays.

## **Preparation of Squalane-Based Nanoemulsions**

A common method for preparing **squalane**-based nanoemulsions for preclinical studies is by rapid injection of an ethanol solution into an aqueous phase.

#### Materials:

- Squalane
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Polysorbate 80 (Tween 80)
- Ethanol
- Phosphate-buffered saline (PBS)

#### Protocol:

- Prepare an oil-lipid mixture by dissolving squalane, DOPC, and Tween 80 in ethanol at a
  desired molar ratio (e.g., 1:1:1).
- If encapsulating a lipophilic drug, add it to the lipid-ethanol solution at a specific lipid-to-drug weight ratio (e.g., 10:1).
- Rapidly inject the ethanol solution into PBS while stirring to form the nanoemulsion.
- Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering.

Source: Adapted from "A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod".[11]



## In Vivo Subcutaneous Injection and Tissue Collection

#### Animal Model:

Male Wistar rats or C57BL/6 mice are commonly used.

#### Protocol:

- Administer a single bolus subcutaneous injection of the squalane formulation (e.g., 1 mL for rats) into the clipped abdominal or dorsal skin.
- Include negative (saline) and positive (known irritant) control groups.
- Observe the injection sites for macroscopic signs of irritation (erythema, edema) at specified time points (e.g., 1, 2, 4, 8, 24, 48 hours).
- At designated endpoints (e.g., 24 hours, 72 hours, 7 days), euthanize the animals and excise the full-thickness skin and underlying tissue at the injection site.
- Divide the tissue samples for histological analysis and for isolation of immune cells.

Source: Adapted from "In vivo screening of subcutaneous tolerability for the development of novel excipients".[9]

## **Histological Evaluation and Scoring**

#### Protocol:

- Fix the excised skin tissue in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and section it at a thickness of 5  $\mu$ m.
- Stain the sections with Hematoxylin and Eosin (H&E).
- Examine the stained sections under a light microscope.
- Score the sections for various parameters of inflammation and tissue damage using a semiquantitative scoring system (see Table 4).



Table 4: Semi-Quantitative Histological Scoring System for Skin Inflammation

| Parameter                            | Score 0 | Score 1<br>(Minimal)                          | Score 2<br>(Mild)                               | Score 3<br>(Moderate)                             | Score 4<br>(Marked)                                 |
|--------------------------------------|---------|-----------------------------------------------|-------------------------------------------------|---------------------------------------------------|-----------------------------------------------------|
| Inflammatory<br>Cell<br>Infiltration | None    | Few<br>scattered<br>cells                     | Small focal aggregates                          | Multifocal to coalescing aggregates               | Diffuse and dense infiltration                      |
| Edema                                | None    | Slight<br>separation of<br>collagen<br>fibers | Moderate<br>separation of<br>fibers             | Widespread<br>separation<br>with fluid<br>pockets | Severe<br>separation<br>with large<br>fluid pockets |
| Hemorrhage                           | None    | Few extravasated red blood cells              | Small focal<br>areas of<br>hemorrhage           | Multifocal<br>areas of<br>hemorrhage              | Large,<br>extensive<br>hemorrhage                   |
| Necrosis                             | None    | Single-cell<br>necrosis                       | Focal areas of necrosis                         | Multifocal<br>areas of<br>necrosis                | Extensive,<br>confluent<br>necrosis                 |
| Fibrosis                             | None    | Minimal<br>fibroblast<br>proliferation        | Mild increase<br>in fibroblasts<br>and collagen | Moderate,<br>organized<br>fibrosis                | Dense,<br>extensive<br>fibrosis                     |

Source: Adapted from principles described in "Principles for valid histopathologic scoring in research".[12]

# **Immune Cell Isolation and Flow Cytometry**

#### Protocol:

- Mince the excised skin tissue and digest it using an enzymatic solution (e.g., collagenase, dispase) to obtain a single-cell suspension.
- Filter the cell suspension through a cell strainer (e.g., 70 μm) to remove debris.



- · Perform red blood cell lysis if necessary.
- Stain the cells with a panel of fluorescently-labeled antibodies to identify different immune cell populations (see Table 5 for an example panel). Include a viability dye (e.g., DAPI, Zombie Aqua) to exclude dead cells.
- · Acquire the data on a flow cytometer.
- Analyze the data to quantify the percentage and absolute number of different immune cell subsets.

Table 5: Example Antibody Panel for Flow Cytometry of Skin Immune Cells

| Marker | Fluorochrome | Cell Type Identified                        |  |
|--------|--------------|---------------------------------------------|--|
| CD45   | BV421        | All hematopoietic cells                     |  |
| Ly6G   | FITC         | Neutrophils                                 |  |
| Ly6C   | PE           | Monocytes                                   |  |
| CD11b  | APC-Cy7      | Myeloid cells (macrophages, monocytes, DCs) |  |
| F4/80  | PE-Cy7       | Macrophages                                 |  |
| CD11c  | APC          | Dendritic cells                             |  |
| MHC-II | BV711        | Antigen-presenting cells (activated)        |  |

Source: Adapted from "Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells".[11]

## Cytokine Analysis by ELISA

#### Protocol:

• Homogenize excised skin tissue in a lysis buffer containing protease inhibitors.



- Centrifuge the homogenate and collect the supernatant.
- Alternatively, collect serum from blood samples.
- Use a commercial ELISA kit for the cytokine of interest (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ).
- Coat a 96-well plate with a capture antibody specific for the target cytokine.
- Block the plate to prevent non-specific binding.
- Add tissue homogenates, serum samples, and a standard curve of known cytokine concentrations to the plate.
- Add a biotinylated detection antibody.
- · Add an enzyme-linked avidin or streptavidin.
- Add a chromogenic substrate and measure the absorbance using a microplate reader.
- Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Source: Adapted from general ELISA protocols.

# **Experimental Workflows**





Click to download full resolution via product page

In Vivo Biocompatibility Assessment Workflow

# Conclusion



**Squalane** is a highly biocompatible excipient for subcutaneous injections, characterized by a minimal and transient local inflammatory response. Its stability and low toxicity profile make it an excellent candidate for use as a vehicle in drug delivery systems and as a component of vaccine adjuvants. The predictable and well-characterized immune response, involving the recruitment of innate immune cells and the activation of specific signaling pathways like MyD88 and RIPK3, can be harnessed for immunomodulatory applications. A thorough assessment of biocompatibility, using a combination of in vitro and in vivo methods as detailed in this guide, is essential for the successful development of **squalane**-based subcutaneous drug products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. squalane-and-squalene Ask this paper | Bohrium [bohrium.com]
- 2. us.typology.com [us.typology.com]
- 3. squalan.com [squalan.com]
- 4. Squalene Emulsions for Parenteral Vaccine and Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene Peroxidation and Biophysical Parameters in Acne-Prone Skin: A Pilot "In Vivo" Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunological dynamics after subcutaneous immunization with a squalene-based oil-in-water adjuvant PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Principles for valid histopathologic scoring in research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biocompatibility of Squalane in Subcutaneous Injections: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#biocompatibility-of-squalane-in-subcutaneous-injections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com